molecular formula C21H24N2O4S B5150713 Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5150713
M. Wt: 400.5 g/mol
InChI Key: CQYNLROTCAGVDI-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a benzoate ester linked to a butoxyphenyl group through a carbamothioyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 3-butoxybenzoyl chloride in the presence of a base to form the intermediate 4-({[(3-butoxyphenyl)carbonyl]amino})benzoic acid. This intermediate is then reacted with ethyl chloroformate and ammonium thiocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
  • Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific butoxyphenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific molecular interactions. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 4-[(3-butoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-3-5-13-27-18-8-6-7-16(14-18)19(24)23-21(28)22-17-11-9-15(10-12-17)20(25)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNLROTCAGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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